![molecular formula C12H7ClN4O2 B3040848 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine CAS No. 244081-71-8](/img/structure/B3040848.png)

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine

Descripción general

Descripción

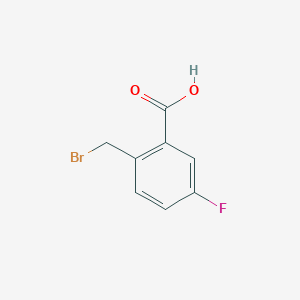

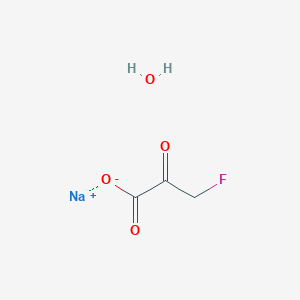

“6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine” is a chemical compound that has been explored as a potential new antikinetoplastid series . It was obtained with a 54% yield using conditions previously described by a lab . This compound has been evaluated for its in vitro activity against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum, and the trypomastigote blood stream form of Trypanosomabrucei brucei .

Synthesis Analysis

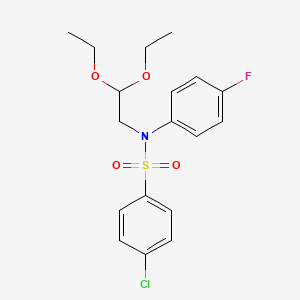

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

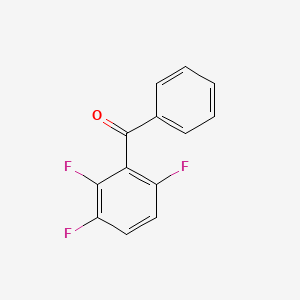

The molecular structure of “this compound” is characterized by spectroscopic techniques . The single crystal of the compound was confirmed using X-ray diffraction (XRD) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

1. Potential in Neuroblastoma Treatment

Imidazo[1,2-b]pyridazine compounds, particularly those with 3-nitro-6-amino substituents, have shown potent anti-proliferative effects in the human neuroblastoma cell-line IMR-32. These compounds exhibit acetylcholinesterase (AChE) inhibitory activity and can induce cell cycle arrest, reduce cellular ATP levels, and enhance mitochondrial oxidative stress at higher doses. Such properties suggest potential applications in neuroblastoma treatment and related research (Sharma et al., 2021).

2. Radiotracer Development for Peripheral Benzodiazepine Receptors

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential probes for Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). These compounds, particularly those with iodine labeling, exhibit high affinity and selectivity for PBR, presenting opportunities for in vivo studies of these receptors (Katsifis et al., 2004).

3. Antimicrobial and Antimalarial Activity

Sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized and shown to exhibit antimicrobial activity against various bacteria and potential antimalarial properties. This highlights their potential use in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).

4. Potential as Antikinetoplastid Agents

Research into 3-nitroimidazo[1,2-b]pyridazine derivatives for antikinetoplastid applications has been conducted, with some compounds showing activity against Trypanosoma brucei brucei. However, challenges related to solubility and loss of activity against other forms like Leishmania infantum indicate the need for further optimization (Paoli-Lombardo et al., 2023).

5. Ligands for β-Amyloid Plaques

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques, with some showing high binding affinities. This research opens avenues for developing new imaging agents for Alzheimer’s disease and related amyloid pathologies (Zeng et al., 2010).

Direcciones Futuras

The compound “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine” has been explored as a potential new antikinetoplastid series . This suggests that future research could focus on further exploring its potential uses and improving its solubility and activity against various forms of Leishmania and Trypanosoma .

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine is IL-17A , a major pathological cytokine secreted from Th17 cells . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This interaction disrupts the normal immune and inflammatory responses triggered by IL-17A .

Biochemical Pathways

By inhibiting IL-17A, this compound affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of several autoimmune diseases . The disruption of this pathway can lead to a reduction in inflammation and tissue damage .

Pharmacokinetics

infantum axenic amastigotes culture media , which could impact its bioavailability.

Result of Action

The inhibition of IL-17A by this compound results in a decrease in inflammation and tissue damage . Despite good activity against the trypomastigote blood stream form of T. b. brucei, it showed a loss of activity against the promastigote form of L. infantum .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can be affected by the pH and composition of the culture media

Análisis Bioquímico

Biochemical Properties

It has been synthesized using conditions previously described by our lab

Cellular Effects

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine has shown to influence cell function. It has demonstrated good activity against the trypomastigote blood stream form of T. b. brucei . It showed poor solubility in both HepG2 and L. infantum axenic amastigotes culture media, associated with a loss of activity against the promastigote form of L. infantum .

Propiedades

IUPAC Name |

6-chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O2/c13-11-4-5-12-14-10(7-16(12)15-11)8-2-1-3-9(6-8)17(18)19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWJARVERQGPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC(=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229161 | |

| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244081-71-8 | |

| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244081-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

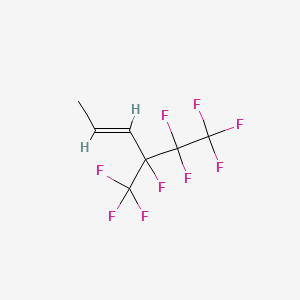

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate](/img/structure/B3040766.png)

![2-[2,3,3,4,4,4-Hexafluoro-2-(trifluoromethyl)butyl]oxirane](/img/structure/B3040771.png)

![8H-thieno[2,3-b]indole](/img/structure/B3040779.png)